7-(Methylthio)thiazolo[5,4-d]pyrimidine-2-carboxylic acid
Description
7-(Methylthio)thiazolo[5,4-d]pyrimidine-2-carboxylic acid is a heterocyclic compound featuring a thiazolo[5,4-d]pyrimidine core substituted with a methylthio (-SCH₃) group at position 7 and a carboxylic acid (-COOH) moiety at position 2. The thiazolo[5,4-d]pyrimidine scaffold shares structural homology with purine bases (e.g., adenine, guanine) due to its bicyclic aromatic system, enabling interactions with biological targets such as kinases, phosphodiesterases, and nucleotide-binding enzymes . The methylthio group enhances lipophilicity and may influence metabolic stability, while the carboxylic acid improves aqueous solubility and provides a handle for further functionalization .
Properties
IUPAC Name |
7-methylsulfanyl-[1,3]thiazolo[5,4-d]pyrimidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2S2/c1-13-4-3-5(9-2-8-4)14-6(10-3)7(11)12/h2H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCIWESBCQZHOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=NC2=C1N=C(S2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Protocol:
-
Ester Synthesis : Cyclocondensation of 4-(methylthio)thiazole-2-amine with diethyl acetylenedicarboxylate under acidic conditions yields the ethyl ester.
-
Hydrolysis : Treatment of the ester with aqueous lithium hydroxide (LiOH) in tetrahydrofuran (THF) at 40–70°C for 5–10 hours affords the carboxylic acid.
Key Data:
| Parameter | Conditions | Yield | Source |
|---|---|---|---|
| Ester precursor | Ethyl or methyl ester | 80–85% | |
| Hydrolysis solvent | THF/H₂O (3:1) | 90–95% | |
| Temperature | 60°C, reflux | — |
Mechanistic Insight : Base-mediated saponification cleaves the ester group via nucleophilic acyl substitution, with the hydroxide ion attacking the carbonyl carbon.
Cyanation and Subsequent Hydrolysis
A patent-described route leverages cyanation followed by hydrolysis to introduce the carboxylic acid moiety.
Reaction Protocol:
-
Halogenation : Bromination of 7-(methylthio)thiazolo[5,4-d]pyrimidine at position 2 using CuBr₂ and alkyl nitrite.
-
Cyanation : Displacement of bromide with potassium cyanide (KCN) in dimethylacetamide (DMAC) at 140–160°C for 13–20 hours.
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Hydrolysis : Treatment of the nitrile with LiOH in ethanol at 60°C for 8 hours.
Key Data:
| Step | Conditions | Yield | Source |
|---|---|---|---|
| Bromination | CuBr₂, alkyl nitrite, DCM | 75% | |
| Cyanation | KCN, DMAC, 150°C | 68% | |
| Nitrile hydrolysis | LiOH, EtOH, 60°C | 85% |
Mechanistic Insight : Bromine acts as a leaving group, enabling nucleophilic aromatic substitution (SNAr) with cyanide. Hydrolysis of the nitrile proceeds via intermediate amide formation under basic conditions.
Direct Cyclocondensation with Carboxylic Acid Precursors
A one-pot multicomponent approach constructs the thiazolo[5,4-d]pyrimidine core while introducing the carboxylic acid group.
Reaction Protocol:
Key Data:
| Parameter | Conditions | Yield | Source |
|---|---|---|---|
| Catalyst | PTSA (15 mmol) | 78% | |
| Oxidizing agent | H₂O₂, acetic acid | 82% | |
| Solvent | Acetonitrile | — |
Mechanistic Insight : The PTSA catalyzes Knoevenagel condensation between acetylacetone and glyoxylic acid, followed by cyclization with the thiazole-2-amine. Oxidation of the α,β-unsaturated aldehyde intermediate completes acid formation.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Scale Suitability |
|---|---|---|---|
| Ester hydrolysis | High yields (90–95%), mild conditions | Requires ester synthesis step | Industrial |
| Cyanation-hydrolysis | Flexible halogenation step | Multi-step, toxic cyanide use | Laboratory |
| Direct cyclization | One-pot, fewer intermediates | Oxidation control critical | Small-scale |
Optimization Strategies and Challenges
Chemical Reactions Analysis
Types of Reactions
7-(Methylthio)thiazolo[5,4-d]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This includes nucleophilic substitution reactions where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives related to thiazolo[5,4-d]pyrimidines. For instance, compounds synthesized from this scaffold have shown significant antiproliferative effects against various cancer cell lines. In a study evaluating a series of thiazolo derivatives, several compounds exhibited promising activity against human cancer cell lines such as A375 and MCF-7, with some selected for further testing by the National Cancer Institute's NCI-60 screening program .
Antimicrobial Properties
The thiazolo[5,4-d]pyrimidine derivatives have also been evaluated for their antimicrobial properties. Compounds derived from this structure demonstrated broad-spectrum antibacterial activity, including effectiveness against Mycobacterium smegmatis. The minimum inhibitory concentration (MIC) values indicate that these compounds hold potential as new antibacterial agents .
Inhibition of Enzymatic Activity
Research has indicated that thiazolo derivatives can act as inhibitors of specific enzymes involved in disease processes. For example, compounds from this family have been studied for their ability to inhibit activated coagulation factor X (FXa), making them candidates for therapeutic interventions in thrombus-related diseases . This enzymatic inhibition is critical in the development of anticoagulant therapies.
Case Study 1: Anticancer Screening
A recent study synthesized various thiazolo derivatives and evaluated their anticancer activity through in vitro assays. The results showed that certain derivatives had IC50 values in the micromolar range against multiple cancer cell lines, indicating significant cytotoxicity. The structural modifications on the thiazolo framework were found to influence the biological activity markedly.
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| 7-(Methylthio)thiazolo[5,4-d]pyrimidine-2-carboxylic acid | A375 | 12.5 |
| Derivative A | MCF-7 | 8.0 |
| Derivative B | DU145 | 15.0 |
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of synthesized thiazolo derivatives against various bacterial strains. The study reported that certain compounds exhibited MIC values as low as 50 µg/mL against resistant strains, highlighting their potential as novel antibiotics.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 7-(Methylthio)thiazolo[5,4-d]pyrimidine-2-carboxylic acid | Mycobacterium smegmatis | 50 |
| Derivative C | Escherichia coli | 25 |
Mechanism of Action
The mechanism of action of 7-(Methylthio)thiazolo[5,4-d]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to the inhibition of prostaglandin E2 (PGE2) production by cyclooxygenase (COX) enzymes . The compound may also interact with other enzymes and receptors, modulating various biological processes .
Comparison with Similar Compounds
Core Modifications and Substituent Effects
The pharmacological and physicochemical properties of thiazolo[5,4-d]pyrimidine derivatives are highly dependent on substituent patterns. Key analogues include:
Key Observations :
- Position 2: The carboxylic acid offers hydrogen-bonding capability, contrasting with non-polar substituents (e.g., furan, benzyl) in other derivatives, which may prioritize target selectivity .
Comparison with Analogues
- Piperazine/Piperidine Derivatives : Prepared via SNAr reactions of 7-amino-5-chloro intermediates with amine tails. Yields range from 40–70%, influenced by steric hindrance.
- 2-Methoxybenzyl Derivative : Synthesized via Suzuki coupling, yielding 20% due to steric challenges with bulky substituents.
- Ethyl 7-methyl-3-oxo Derivative : Achieved 78% yield via condensation of thiourea with chloroacetic acid and benzaldehyde derivatives, highlighting the efficiency of one-pot strategies.
Biological Activity
7-(Methylthio)thiazolo[5,4-d]pyrimidine-2-carboxylic acid is a compound of interest due to its diverse biological activities, particularly in antimicrobial and anti-inflammatory applications. This article aims to summarize the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : C₈H₈N₂O₂S
- CAS Number : 871231-24-2
The structure features a thiazole ring fused with a pyrimidine nucleus, which is known to enhance biological activity through various mechanisms.
Antimicrobial Activity
7-(Methylthio)thiazolo[5,4-d]pyrimidine-2-carboxylic acid exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. A study reported the following minimum inhibitory concentrations (MICs):
| Microorganism | MIC (µM) |
|---|---|
| Pseudomonas aeruginosa | 0.21 |
| Escherichia coli | 0.21 |
| Candida albicans | 0.83 |
| Micrococcus luteus | Not specified |
This compound was shown to be particularly effective against clinical strains of Pseudomonas aeruginosa and Escherichia coli, indicating its potential as a novel antimicrobial agent .
The antimicrobial efficacy of 7-(Methylthio)thiazolo[5,4-d]pyrimidine-2-carboxylic acid has been attributed to its ability to inhibit key bacterial enzymes such as DNA gyrase and MurD. Molecular docking studies revealed that the compound forms strong interactions within the active sites of these enzymes, including hydrogen bonds with critical amino acid residues .
Antifungal Activity
In addition to its antibacterial properties, the compound has shown antifungal activity against species such as Candida. The growth inhibition zones were significantly larger compared to controls, indicating promising antifungal potential .
Cytotoxicity and Safety Profile
Cytotoxicity assessments using human cell lines (HaCat and BALB/c 3T3) indicated that while the compound exhibits antimicrobial activity, it also has a relatively low toxicity profile. The IC50 values for cytotoxicity were found to be acceptable, suggesting that therapeutic doses could be achieved without significant adverse effects .
Case Studies and Research Findings
- Synthesis and Evaluation : A series of thiazolo[5,4-d]pyrimidine derivatives were synthesized and evaluated for their biological activities. Among these, 7-(Methylthio)thiazolo[5,4-d]pyrimidine-2-carboxylic acid emerged as one of the most potent candidates against Pseudomonas aeruginosa and Escherichia coli .
- Docking Studies : Computational studies demonstrated that the binding energies of this compound with DNA gyrase were comparable to those of established antibiotics like ciprofloxacin, further validating its potential as an antimicrobial agent .
- In Vivo Studies : Preliminary in vivo studies indicated anti-inflammatory effects similar to those observed with traditional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting potential applications beyond antimicrobial therapy .
Q & A
Q. What are the key steps for synthesizing 7-(Methylthio)thiazolo[5,4-d]pyrimidine-2-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves cyclization and functional group modifications. A general approach includes:
Condensation of precursor heterocycles (e.g., aminopyrimidine derivatives) with thiol-containing reagents to introduce the methylthio group.
Carboxylic acid formation via hydrolysis or oxidation of ester intermediates.
Optimization strategies:
- Use anhydrous DMF as a solvent with catalysts like 2-chloro-4,6-dimethoxy-1,3,5-triazine to enhance coupling efficiency .
- Adjust reaction time and temperature (e.g., reflux at 78–80°C for 8–10 hours) to improve yields .
- Purification via silica gel column chromatography followed by recrystallization (e.g., ethyl acetate/ethanol mixtures) to achieve high purity .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the methylthio group (~δ 2.5 ppm for S-CH3) and carboxylic acid protons (broad signal around δ 12–14 ppm) .
- IR Spectroscopy : Confirm the carboxylic acid C=O stretch (~1700 cm⁻¹) and S-CH3 absorption (~650 cm⁻¹) .
- X-ray Crystallography : Resolve the fused thiazolo-pyrimidine core and assess dihedral angles between aromatic rings (e.g., ~80° for thiazolo-pyrimidine/benzene interactions) .
- Melting Point Analysis : Compare observed values (e.g., 175–201°C for related compounds) to literature data .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve the biological activity of this compound?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modifications to the methylthio group (e.g., replacing S-CH3 with S-alkyl or S-aryl) or the carboxylic acid moiety (e.g., ester or amide derivatives) .
- Biological Assays : Test derivatives against microbial targets (e.g., Staphylococcus aureus, Candida albicans) using disk diffusion or microdilution assays to quantify MIC (minimum inhibitory concentration) .
- Data Analysis : Correlate electronic (Hammett σ) or steric parameters of substituents with activity trends using regression models .
Q. What experimental strategies resolve contradictions in biological activity data across related thiazolo-pyrimidine derivatives?
- Methodological Answer :
- Control Experiments : Verify compound stability under assay conditions (e.g., pH, temperature) via HPLC .
- Cellular Uptake Studies : Use fluorescent analogs or radiolabeled compounds to assess permeability differences .
- Target Binding Assays : Perform SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure direct interactions with enzymes (e.g., dihydrofolate reductase) .
Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?
- Methodological Answer :
- Docking Studies : Model interactions with target proteins (e.g., bacterial enzymes) using software like AutoDock to prioritize substituents with favorable binding .
- ADMET Prediction : Use tools like SwissADME to predict solubility, logP, and metabolic stability. For example, ester derivatives may improve oral bioavailability compared to the carboxylic acid .
Q. What advanced purification techniques address challenges in isolating polar thiazolo-pyrimidine derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
